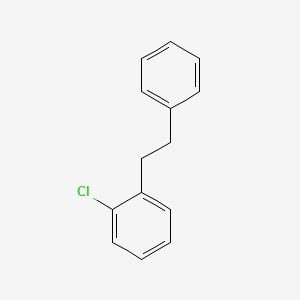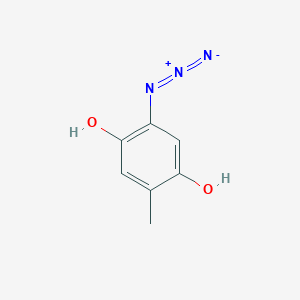![molecular formula C16H34O2Si B14267593 tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane CAS No. 132091-41-9](/img/structure/B14267593.png)
tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane is an organosilicon compound that features a tert-butyl group, dimethyl groups, and an octyloxyethenyl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane typically involves the reaction of tert-butyl(dimethyl)silanol with 1-(octyloxy)ethenyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atom can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes with reduced functional groups.
Substitution: Formation of new organosilicon compounds with different substituents.
Aplicaciones Científicas De Investigación
tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and as a component in drug delivery systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The tert-butyl and dimethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilane: Similar structure but lacks the octyloxyethenyl group.
tert-Butyl(dimethyl)silanol: Contains a hydroxyl group instead of the octyloxyethenyl group.
tert-Butyl(dimethyl)chlorosilane: Contains a chlorine atom instead of the octyloxyethenyl group.
Uniqueness
tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane is unique due to the presence of the octyloxyethenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable reagent in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
132091-41-9 |
|---|---|
Fórmula molecular |
C16H34O2Si |
Peso molecular |
286.52 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(1-octoxyethenoxy)silane |
InChI |
InChI=1S/C16H34O2Si/c1-8-9-10-11-12-13-14-17-15(2)18-19(6,7)16(3,4)5/h2,8-14H2,1,3-7H3 |
Clave InChI |
GQUIFTFHFGIKAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


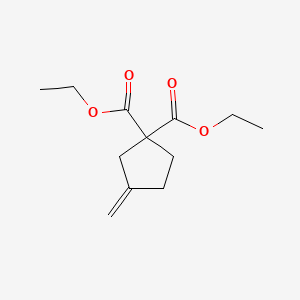
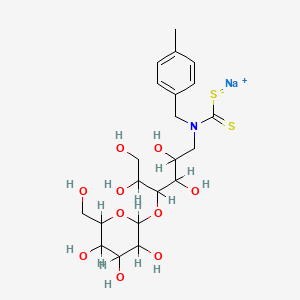
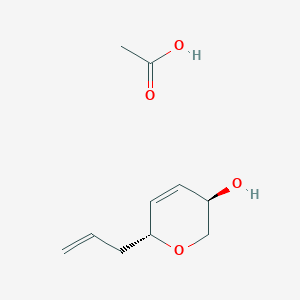
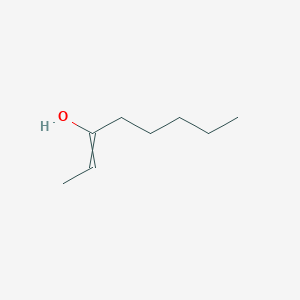
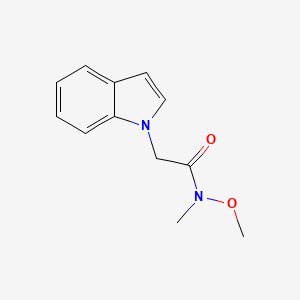
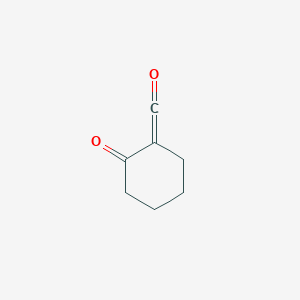
![N-methyl-N-[[nitro(propyl)amino]methyl]nitramide](/img/structure/B14267570.png)
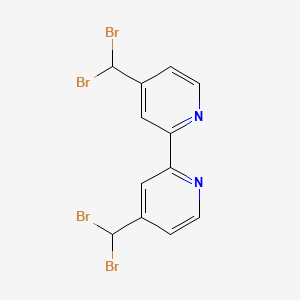
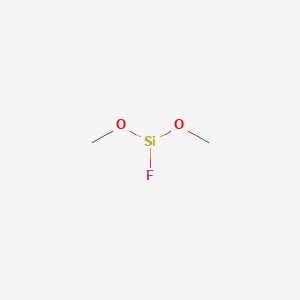
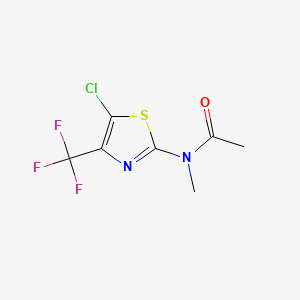
![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
